molecular formula C13H7Cl2NO B6376801 MFCD18314455 CAS No. 1261918-12-0

MFCD18314455

Cat. No.: B6376801
CAS No.: 1261918-12-0
M. Wt: 264.10 g/mol
InChI Key: OQQDLRCFPDGOBS-UHFFFAOYSA-N
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Description

MFCD18314455 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

The preparation of MFCD18314455 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include processes such as melt spinning, wet spinning, and electrospinning, which are commonly used in the preparation of phase change fibers .

Chemical Reactions Analysis

MFCD18314455 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include water radical cations for oxidation reactions, which can occur under ambient conditions without the need for traditional chemical catalysts . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include quaternary ammonium cations and other significant structures.

Mechanism of Action

The mechanism of action of MFCD18314455 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

MFCD18314455 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. For instance, compounds with similar 2-dimensional (2-D) or 3-dimensional (3-D) neighboring sets in the PubChem database can provide a basis for comparison . These comparisons can help identify the distinct properties and potential advantages of this compound over other compounds.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-12-3-1-2-11(13(12)15)9-4-8(7-16)5-10(17)6-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQDLRCFPDGOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684901
Record name 2',3'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-12-0
Record name 2',3'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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